

# Technical Support Center: N-Ethylglycine Interference in Creatinine Assays

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## Compound of Interest

Compound Name: *N-Ethylglycine*

Cat. No.: *B1362533*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from **N-Ethylglycine** (NEG) in creatinine assays.

## Frequently Asked Questions (FAQs)

Q1: What is **N-Ethylglycine** (NEG) and why does it interfere with creatinine assays?

A1: **N-Ethylglycine** is a metabolite of the local anesthetic lidocaine.<sup>[1]</sup> Its structural similarity to sarcosine, an intermediate in the enzymatic creatinine assay, can cause interference.<sup>[2]</sup> Specifically, in enzymatic assays that utilize a sarcosine oxidase-coupled method, NEG can be incorrectly oxidized by the sarcosine oxidase enzyme, leading to a false increase in the measured creatinine concentration.<sup>[1]</sup>

Q2: Which type of creatinine assay is most susceptible to interference from **N-Ethylglycine**?

A2: Enzymatic creatinine assays that rely on the sarcosine oxidase reaction are most susceptible to interference from **N-Ethylglycine**.<sup>[1]</sup> The traditional Jaffe method, which is based on the reaction of creatinine with alkaline picrate, is generally not affected by **N-Ethylglycine**.<sup>[3]</sup>

Q3: What are the typical signs of **N-Ethylglycine** interference in my creatinine assay results?

A3: The primary indication of **N-Ethylglycine** interference is a falsely elevated creatinine level in samples from subjects who have been administered lidocaine.<sup>[1]</sup> This can lead to an inaccurate assessment of renal function. If you observe unexpectedly high creatinine values in such samples, interference from **N-Ethylglycine** should be considered.

Q4: Are there other common substances that can interfere with creatinine assays?

A4: Yes, both Jaffe and enzymatic methods are susceptible to interference from various endogenous and exogenous substances. For the Jaffe method, interferents include glucose, acetoacetate, ascorbic acid, and certain cephalosporin antibiotics.<sup>[4][5]</sup> Enzymatic assays can be affected by substances like bilirubin and dopamine.<sup>[3]</sup>

## Troubleshooting Guides

Issue: Unexpectedly high creatinine readings in samples from subjects treated with lidocaine.

Possible Cause	Troubleshooting Step	Expected Outcome
Interference from N-Ethylglycine (NEG), a metabolite of lidocaine.	1. Confirm Lidocaine Administration: Verify if the subject has been administered lidocaine.	If yes, NEG interference is highly probable.
2. Select an Alternative Assay Method: Re-assay the sample using a method not susceptible to NEG interference, such as the Jaffe method or an enzymatic assay that does not use a sarcosine oxidase-coupled reaction.	The creatinine value obtained from the alternative method should be lower and more accurately reflect the true concentration.	
3. Sample Dilution: If an alternative method is not available, perform a serial dilution of the sample and re-assay.	While not eliminating the interference, a non-linear response upon dilution may suggest the presence of an interfering substance.	
4. Consult Assay Manufacturer: Contact the technical support for your specific creatinine assay kit to inquire about known interferences from lidocaine metabolites.	The manufacturer may provide specific recommendations or protocols for samples containing NEG.	

## Data Presentation

The following table summarizes the quantitative impact of **N-Ethylglycine** on creatinine measurements using different generations of Kodak Ektachem single-slide methods. This data illustrates the concentration-dependent positive bias caused by NEG.

Table 1: Interference of **N-Ethylglycine** (NEG) on Creatinine Measurement[1]

Kodak Ektachem Slide Generation	Linear Relationship (y = creatinine bias in mg/L, x = NEG concentration in mg/L)
First (I)	$y = 1.70x - 0.8$
Third (III)	$y = 0.39x - 0.3$
Fourth (IV)	$y = 0.79x - 1.8$

## Experimental Protocols

### Protocol 1: Standard Enzymatic Creatinine Assay (Sarcosine Oxidase Method)

This protocol outlines the general steps of a common enzymatic creatinine assay susceptible to **N-Ethylglycine** interference.

- **Sample Preparation:** Prepare serum or plasma samples according to standard laboratory procedures.
- **Reagent Preparation:** Prepare the working reagent containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogenic substrate as per the manufacturer's instructions.
- **Assay Procedure:** a. Add a specific volume of the sample to a reaction cuvette. b. Add the working reagent to initiate the enzymatic cascade. c. Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period. d. Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 546 nm).
- **Calculation:** Calculate the creatinine concentration based on the change in absorbance, using a standard curve for calibration.

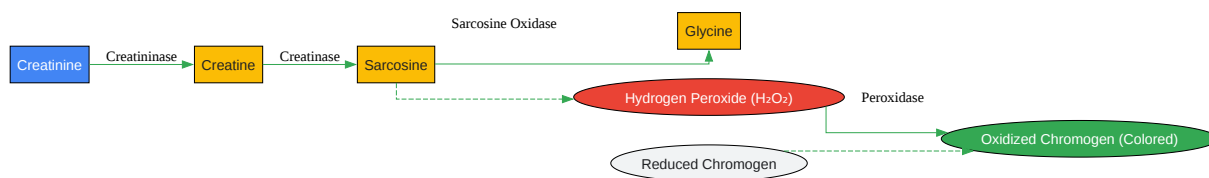
### Protocol 2: Mitigation of **N-Ethylglycine** Interference using a Two-Step Enzymatic Method

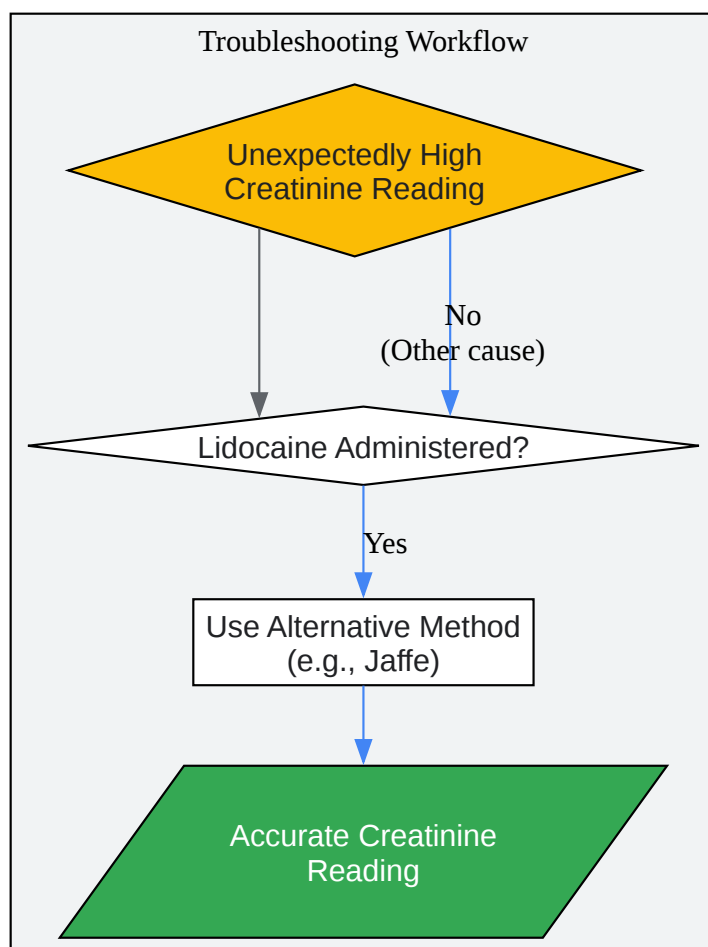
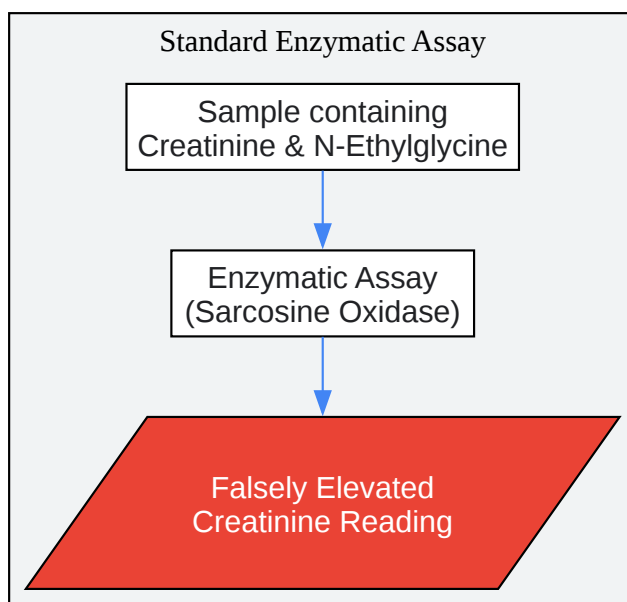
This protocol is based on the principle of pre-treating the sample to remove **N-Ethylglycine** before measuring creatinine. This method utilizes two different sarcosine oxidase enzymes with varying affinities for **N-Ethylglycine**.

- **Reagent Preparation:**

- Reagent 1 (Pre-treatment): Prepare a solution containing a sarcosine oxidase with a high affinity for **N-Ethylglycine** (low  $K_m$  value).
- Reagent 2 (Creatinine Measurement): Prepare a standard enzymatic creatinine reagent mix containing a sarcosine oxidase with a low affinity for **N-Ethylglycine** (high  $K_m$  value).
- Assay Procedure: a. Pre-treatment Step: Incubate the sample with Reagent 1 for a sufficient time to allow the high-affinity sarcosine oxidase to catalytically degrade the **N-Ethylglycine** present in the sample. b. Creatinine Measurement: Add Reagent 2 to the pre-treated sample. c. Proceed with the standard enzymatic assay procedure as described in Protocol 1 (incubation and absorbance measurement).
- Calculation: Calculate the creatinine concentration based on the absorbance change after the addition of Reagent 2. This value will be free from the positive bias caused by **N-Ethylglycine**.

## Visualizations





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